molecular formula C10H16N2O3 B2494607 1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid CAS No. 2551119-60-7

1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid

Cat. No. B2494607
CAS RN: 2551119-60-7
M. Wt: 212.249
InChI Key: YCBAZWMKMDPKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid is an organic compound that has attracted considerable attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as HBC and is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

Synthesis and Antiallergic Activity

A study by Wade, Toso, Matson, and Stelzer (1983) revealed that derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, synthesized from 2-amino-1-methylbenzimidazole and others, exhibited significant antiallergic properties in the rat passive cutaneous anaphylaxis assay, showing potential as antiallergic agents (Wade et al., 1983).

Synthesis and Antioxidant, Antimicrobial Activities

Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, and Rehim (2012) synthesized a series of derivatives including 1H-benzo[d]imidazole-2-carbonyl compounds. These compounds demonstrated high antioxidant and antimicrobial activities, contributing to the understanding of quantitative structure-activity relationships and molecular docking in scientific research (Bassyouni et al., 2012).

Investigation of Imidazo[1,2-a]benzimidazole Derivatives

Simonov, Anisimova, and Borisova (1971) focused on the conversion of esters of 1-alkyl- and 1-aralkyl-2-iminobenzimidazoline-3-acetic acids to esters of 2,9-dimethylimidazo[1,2,-a]benzimidazole-3-carboxylic acid. This research highlights the potential applications of these compounds in the synthesis of novel pharmaceuticals (Simonov et al., 1971).

Antileukemic Activity

Ladurée, Lancelot, Robba, Chenu, and Mathé (1989) investigated the antileukemic activity of certain derivatives, including the synthesis of compounds related to the 1H-pyrrolizine structure. These findings contribute to the development of potential antileukemic drugs (Ladurée et al., 1989).

Reductive Transformation of α,β-Epoxy Ketones

Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, and Iwaya (2004) utilized 1,3-dimethyl-2-phenylbenzimidazoline and acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones, illustrating the compound's potential in organic synthesis (Hasegawa et al., 2004).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) synthesized and explored the applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to the benzimidazole family. This study highlights the use of such compounds in peptide synthesis and as chiral auxiliaries in organic chemistry (Studer et al., 1995).

Synthesis and Cytotoxic Activity

Deady, Rodemann, Zhuang, Baguley, and Denny (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic activities against various cancer cell lines. This research points to potential applications in cancer therapy (Deady et al., 2003).

properties

IUPAC Name

1,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydrobenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-11-7-4-3-6(9(13)14)5-8(7)12(2)10(11)15/h6-8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAZWMKMDPKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(CC2N(C1=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.